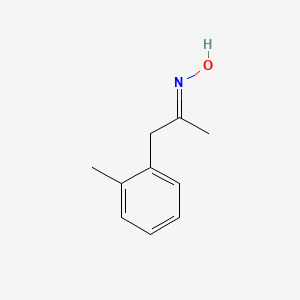

1-(2-Methylphenyl)-2-propanone oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[1-(2-methylphenyl)propan-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-5-3-4-6-10(8)7-9(2)11-12/h3-6,12H,7H2,1-2H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRKULCBBJQKE-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C/C(=N/O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Methylphenyl 2 Propanone Oxime and Precursors

Regioselective and Stereoselective Synthesis of 1-(2-Methylphenyl)-2-propanone Oxime (E/Z Isomers)

The reaction of 1-(2-methylphenyl)-2-propanone with hydroxylamine (B1172632) or its salts yields the corresponding oxime. A critical aspect of this synthesis is controlling the formation of the two possible geometric isomers, (E) and (Z), which arise from the C=N double bond. The spatial arrangement of the hydroxyl group relative to the benzyl (B1604629) and methyl substituents can significantly influence the reactivity and properties of the oxime. Consequently, methods that allow for the selective synthesis of one isomer over the other are of high scientific value.

Catalyst-Mediated Oxime Formation

Catalysis plays a pivotal role in modern oximation reactions, enabling milder reaction conditions, improved yields, and enhanced stereoselectivity. While simple acid or base catalysis is common, recent research has explored more sophisticated catalytic systems.

Metal-free catalysis offers a greener alternative. For instance, N,N′,N″-trihydroxyisocyanuric acid has been used as a catalyst for the aerobic oxidation of primary benzylamines to oximes, demonstrating a practical method that uses air as the oxidant and water as a solvent. organic-chemistry.org Another approach involves the use of boronic acid catalysts which can mediate Beckmann rearrangements but also function to activate the oxime hydroxyl group, hinting at their potential role in controlling oxime formation itself. nih.gov

Certain metal catalysts have been shown to provide high stereoselectivity. The use of copper sulfate (B86663) (CuSO₄) in conjunction with potassium carbonate (K₂CO₃) can catalyze the highly stereoselective conversion of ketones to their corresponding oximes. researchgate.net The choice of catalyst can be crucial for directing the reaction towards the desired E or Z isomer. In cases where a mixture of isomers is formed, specific protocols can be employed to isolate or convert one isomer. For example, treating a solution containing a mixture of E and Z isomers with an anhydrous acid, like HCl, can selectively precipitate the E isomer as an immonium complex, which can then be neutralized to yield the pure E-oxime. google.com

Table 1: Selected Catalytic Systems for Oxime Synthesis

| Catalyst System | Substrate Type | Key Advantages | Reference |

|---|---|---|---|

| CuSO₄ / K₂CO₃ | Aldehydes, Ketones | High stereoselectivity | researchgate.net |

| N,N′,N″-Trihydroxyisocyanuric acid | Primary Benzylamines | Metal-free, uses air as oxidant, green solvent (water) | organic-chemistry.org |

| Anhydrous HCl | Aryl Alkyl Oxime (E/Z Mixture) | Selective precipitation and isolation of the E isomer | google.com |

| Calcium-based catalysts | Oximes (for rearrangement) | Activation of the oxime oxygen | nih.gov |

Solvent-Free and Mechanochemical Approaches for Enhanced Yields

In line with the principles of green chemistry, solvent-free and mechanochemical methods are gaining traction for oxime synthesis. These techniques reduce environmental impact by eliminating or minimizing solvent use and can lead to improved reaction kinetics and yields.

Solvent-free, or 'dry media', synthesis often involves mixing the reactants with a solid support or catalyst and applying energy, such as microwave irradiation. The reaction of hydroxylamine hydrochloride with various aldehydes and ketones under microwave irradiation in solventless conditions has been reported to produce oximes in excellent yields. researchgate.net

Mechanochemistry, which uses mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, represents another powerful solvent-free approach. This method can enhance reactivity by bringing reactants into close contact in the solid state, often at ambient temperature. While specific literature on the mechanochemical synthesis of 1-(2-methylphenyl)-2-propanone oxime is sparse, the technique has been successfully applied to a wide range of condensation reactions, suggesting its potential applicability.

Ultrasonic and Microwave-Assisted Syntheses

The application of non-conventional energy sources like ultrasound and microwave irradiation has revolutionized organic synthesis, including the formation of oximes. These methods accelerate reaction rates, often leading to significantly shorter reaction times and higher yields compared to conventional heating. juniperpublishers.com

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and reactivity. mdpi.com The conversion of various carbonyl compounds into their corresponding oximes has been successfully achieved using ultrasound in the presence of hydroxylamine hydrochloride and a base like potassium carbonate. researchgate.net This technique often results in rapid and efficient synthesis with improved yields. nih.gov

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This allows for rapid and uniform heating of the reaction mixture, drastically reducing reaction times from hours to minutes. mdpi.comarkat-usa.org The synthesis of oximes and other heterocyclic compounds has been shown to be highly efficient under microwave irradiation, often with improved yields and product purity. researchgate.netnih.gov For example, microwave-assisted solid-phase synthesis of complex molecules on Kaiser oxime resin demonstrates the robustness of this technology. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Key Advantage | Reference |

|---|---|---|---|---|

| Synthesis of 2-quinolinone-fused γ-lactones | 4 hours, lower yield | 10 seconds, 33-45% yield | Drastic reduction in reaction time | nih.gov |

| Synthesis of quinolin-4-ylmethoxychromen-4-ones | 60 minutes, lower yield | 4 minutes, 80-95% yield | Higher yield, shorter time | nih.gov |

| Synthesis of substituted pyrroles | 24 hours, 23% yield | 10 minutes, 86% yield | Significant improvement in yield and time | mdpi.com |

| Synthesis of 3,4-dihydro-2H-benzo[b] wikipedia.orgerowid.orgoxazines | 8-10 hours, 60-75% yield | 3-5 minutes, 80-92% yield | Reduced time, improved yield and purity | arkat-usa.org |

Synthesis of the 1-(2-Methylphenyl)-2-propanone Precursor

The ketone 1-(2-methylphenyl)-2-propanone is the direct precursor required for the synthesis of the target oxime. The availability of efficient and regioselective methods to construct this substituted phenylacetone (B166967) is therefore of paramount importance.

Modern Synthetic Routes to Substituted Phenylacetones

A variety of synthetic strategies exist for the preparation of phenylacetones. erowid.org Many of these can be adapted to produce the 2-methyl substituted analogue.

From Substituted Phenylacetic Acids: A common industrial method involves the gas-phase ketonic decarboxylation of phenylacetic acid with acetic acid over a solid acid catalyst. wikipedia.org This can be adapted by using 2-methylphenylacetic acid as the starting material.

From Substituted Benzyl Cyanides: The reaction of a substituted benzyl cyanide with a methyl Grignard reagent or the condensation with ethyl acetate (B1210297) followed by hydrolysis and decarboxylation provides a reliable route to phenylacetones. erowid.org Starting with 2-methylbenzyl cyanide would yield the desired product.

Wacker-Type Oxidation: The oxidation of substituted allylbenzenes or phenylpropenes using a palladium catalyst system (Wacker oxidation) can selectively produce the corresponding phenylacetone. For the target molecule, this would involve the oxidation of 2-methylallylbenzene.

Rearrangement of Phenylpropylene Oxides: Zeolite-catalyzed isomerization of substituted phenylpropylene oxides provides an alternative pathway to phenylacetones. wikipedia.org

Friedel-Crafts Acylation: The direct acylation of toluene (B28343) with chloroacetone (B47974) in the presence of a Lewis acid catalyst like aluminum chloride can produce a mixture of isomers, including the desired ortho-product, 1-(2-methylphenyl)-2-propanone. wikipedia.org However, controlling regioselectivity can be challenging.

Chemo- and Regioselective Functionalization Strategies

Achieving the desired 1-(2-methylphenyl) substitution pattern requires precise control over the reaction's regioselectivity. The choice of synthetic strategy is critical in this regard.

Using a starting material that already contains the 2-methylphenyl moiety, such as 2-methylphenylacetic acid or 2-methylbenzyl cyanide, is often the most straightforward approach to ensure the correct isomer is formed. This circumvents the challenges of controlling regioselectivity during aromatic substitution reactions on a less complex precursor like toluene.

For methods involving electrophilic aromatic substitution like the Friedel-Crafts reaction, the directing effect of the methyl group on the toluene ring must be considered. The methyl group is an ortho-, para-director, meaning that acylation will yield a mixture of 1-(2-methylphenyl)-2-propanone and 1-(4-methylphenyl)-2-propanone. Separating these isomers can be difficult, making this route less ideal for obtaining a pure product.

Advanced strategies employing enzymatic catalysis are emerging as powerful tools for achieving high chemo- and regioselectivity. Chemoenzymatic approaches can enable the functionalization of specific positions on an aromatic ring under mild conditions, offering a potential route to selectively synthesize precursors for compounds like 1-(2-methylphenyl)-2-propanone with high purity. arxiv.org For example, a Grignard reaction using a specific tolunitrile, such as p-tolunitrile, can be used to regioselectively synthesize a specific substituted propanone. prepchem.com

Green Chemistry Principles in Oxime Production

The application of green chemistry principles to the synthesis of oximes, including 1-(2-methylphenyl)-2-propanone oxime, is a critical aspect of modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. Traditional methods for oxime synthesis often involve hazardous reagents, volatile organic solvents, and can generate significant waste, leading to low process efficiency and potential environmental harm. nih.govd-nb.info Green chemistry seeks to address these issues by designing processes that are safer, more efficient, and environmentally benign. Key principles relevant to oxime production include the use of alternative and safer solvents, the deployment of catalytic reagents over stoichiometric ones, and maximizing the incorporation of all reactant atoms into the final product, a concept known as atom economy. nih.gov

Recent advancements have focused on developing methodologies that align with these principles. These include solvent-free reaction conditions, the use of water as a benign solvent, and the application of recyclable catalysts. nih.govorganic-chemistry.org For instance, the ammoximation of ketones, which directly converts a ketone to an oxime using ammonia (B1221849) and an oxidant, represents a significant green advancement over traditional routes that use hydroxylamine salts and produce substantial salt by-products. hydro-oxy.comnih.gov

Utilization of Environmentally Benign Catalysts and Solvents

A significant focus in the green synthesis of ketoximes is the replacement of hazardous and polluting substances with more sustainable alternatives. This involves a shift away from traditional organic solvents and corrosive acid or base catalysts.

Environmentally Benign Solvents:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of oximes has been successfully demonstrated in aqueous media, sometimes using surfactants to facilitate the reaction between the organic ketone and the aqueous solution of hydroxylamine. organic-chemistry.org Another prominent green approach is the use of solvent-free, or solid-state, reaction conditions. Mechanochemistry, specifically the "grindstone" method where reactants are ground together in a mortar and pestle, has proven to be a rapid and efficient method for producing various ketoximes with high yields and minimal waste. nih.govresearchgate.netrsc.org This technique often eliminates the need for any solvent, thereby preventing pollution associated with solvent use and disposal. d-nb.info Furthermore, bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are emerging as viable green alternatives to conventional petroleum-based solvents, offering improved safety profiles and reduced environmental impact. rsc.orgnih.gov

Environmentally Benign Catalysts:

The development of efficient and recyclable catalysts is a cornerstone of green oxime synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost.

Metal Oxides: Simple, inexpensive, and stable metal oxides have been shown to be effective catalysts for oximation. Bismuth(III) oxide (Bi₂O₃) has been used as an efficient catalyst under solvent-free grinding conditions, facilitating the conversion of a wide range of ketones to their corresponding oximes in excellent yields at room temperature. nih.gov Similarly, zinc oxide (ZnO) has been employed as a catalyst for solventless oximation. nih.gov

Ammoximation Catalysts: For the ammoximation of ketones, titanium silicate-1 (TS-1) is a well-established industrial catalyst. hydro-oxy.comnih.gov Recent innovations include the use of supported gold-palladium (AuPd) alloyed nanoparticles in conjunction with TS-1. This system allows for the in situ generation of hydrogen peroxide (H₂O₂) from hydrogen and oxygen, which then acts as the oxidant in the ammoximation process. This avoids the transportation and storage of high-concentration H₂O₂, enhancing safety and reducing costs. nih.gov

Electrocatalysis: A novel approach involves the electrochemical synthesis of oximes. For example, a zinc-copper (Zn-Cu) alloy catalyst has been used for the one-pot electrosynthesis of cyclohexanone (B45756) oxime from aqueous nitrate (B79036) under ambient conditions. acs.org In this process, the catalyst facilitates the electrochemical reduction of nitrate to a hydroxylamine intermediate, which then reacts with the ketone in the electrolyte to form the oxime. acs.org This method uses water as the solvent and avoids harsh chemical reagents.

While specific studies on the green synthesis of 1-(2-methylphenyl)-2-propanone oxime are not prevalent, these general methodologies are directly applicable. For instance, the reaction of 1-(2-methylphenyl)-2-propanone with hydroxylamine hydrochloride could be efficiently catalyzed by Bi₂O₃ under solvent-free grinding conditions, significantly reducing the environmental footprint compared to classical methods using pyridine (B92270) in an organic solvent.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov A reaction with high atom economy is inherently less wasteful, as fewer atoms are converted into unwanted by-products.

The ideal synthesis of an oxime from a ketone and a hydroxylamine source would involve a condensation reaction where the only by-product is water. The reaction is:

R₁R₂C=O + NH₂OH → R₁R₂C=NOH + H₂O

In this ideal scenario, the atom economy is very high. For the synthesis of 1-(2-methylphenyl)-2-propanone oxime from 1-(2-methylphenyl)-2-propanone and hydroxylamine, the calculation is as follows:

Molecular Weight of 1-(2-methylphenyl)-2-propanone (C₁₀H₁₂O): 148.20 g/mol

Molecular Weight of Hydroxylamine (NH₂OH): 33.03 g/mol

Molecular Weight of 1-(2-methylphenyl)-2-propanone oxime (C₁₀H₁₃NO): 163.22 g/mol

Molecular Weight of Water (H₂O): 18.02 g/mol

The percent atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

% Atom Economy = [163.22 / (148.20 + 33.03)] x 100 = (163.22 / 181.23) x 100 ≈ 90.06%

Table 1: Atom Economy Comparison of Synthetic Routes to 1-(2-Methylphenyl)-2-propanone Oxime

Below is an interactive table comparing the theoretical atom economy of different synthetic approaches.

| Synthetic Route | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) |

| Ideal Oximation | 1-(2-Methylphenyl)-2-propanone, Hydroxylamine | 1-(2-Methylphenyl)-2-propanone oxime | H₂O | 90.06% |

| Oximation with Hydroxylamine HCl and NaOH | 1-(2-Methylphenyl)-2-propanone, Hydroxylamine hydrochloride, Sodium hydroxide | 1-(2-Methylphenyl)-2-propanone oxime | NaCl, H₂O | 72.88% |

| Ammoximation | 1-(2-Methylphenyl)-2-propanone, Ammonia, Hydrogen peroxide | 1-(2-Methylphenyl)-2-propanone oxime | 2 H₂O | 82.35% |

The ammoximation route demonstrates a significant improvement in atom economy over methods using hydroxylamine salts. hydro-oxy.comgoogle.com By utilizing ammonia and an oxidant like H₂O₂, the primary by-product is water, making it a much greener alternative. Maximizing reaction efficiency also involves optimizing reaction conditions (temperature, pressure, catalyst loading) to achieve high conversion rates and selectivity towards the desired oxime, thereby minimizing the formation of side products and simplifying purification processes. nih.govhydro-oxy.com

Elucidation of Reaction Mechanisms and Kinetic Studies of 1 2 Methylphenyl 2 Propanone Oxime

Mechanistic Pathways of Oxime Formation and Isomerization

The formation of 1-(2-methylphenyl)-2-propanone oxime from its corresponding ketone, 1-(2-methylphenyl)-2-propanone, and hydroxylamine (B1172632) is a classic example of nucleophilic addition to a carbonyl group, followed by an elimination step. This process can be influenced by catalysts and may lead to the formation of geometric isomers.

Detailed Investigation of Nucleophilic Addition and Elimination Steps

The generally accepted mechanism for oxime formation proceeds in two key stages. youtube.com Initially, the nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 1-(2-methylphenyl)-2-propanone. This nucleophilic addition results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine.

Influence of Acid/Base Catalysis on Reaction Intermediates

The rate of oxime formation is significantly influenced by the pH of the reaction medium. The reaction is subject to both acid and base catalysis.

Acid Catalysis: In acidic conditions, the carbonyl oxygen of the ketone is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine. However, at very low pH, the hydroxylamine itself can be protonated, rendering it non-nucleophilic and thus inhibiting the reaction. Optimal rates are often observed in weakly acidic solutions (around pH 4.5). nih.gov

The interplay of these factors means that the rate of oxime formation typically exhibits a bell-shaped dependence on pH.

Kinetic Profiling of Oxime Transformations

The study of reaction kinetics provides quantitative insights into the factors that control the rate of chemical transformations. For the reactions of 1-(2-methylphenyl)-2-propanone oxime, this involves determining the rate law and the influence of various parameters.

Rate Law Determination and Activation Parameters

Rate = k[1-(2-methylphenyl)-2-propanone][hydroxylamine]

Illustrative Activation Parameters for Ketoxime Formation

| Reaction Step | Parameter | Representative Value Range |

|---|---|---|

| Nucleophilic Addition | Activation Energy (Ea) | 40 - 60 kJ/mol |

Note: These are representative values for analogous reactions and not specific experimental data for 1-(2-methylphenyl)-2-propanone oxime.

Temperature and Concentration Effects on Reaction Rates

As with most chemical reactions, the rate of formation of 1-(2-methylphenyl)-2-propanone oxime is sensitive to changes in temperature and reactant concentrations.

Temperature: An increase in temperature generally leads to an increase in the reaction rate. This is because a higher temperature provides the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, and thus the likelihood of overcoming the activation energy barrier.

Concentration: Increasing the concentration of either the ketone or hydroxylamine will lead to a higher reaction rate, as predicted by the second-order rate law. A higher concentration of reactants results in a greater frequency of molecular collisions, thereby increasing the rate of formation of the tetrahedral intermediate.

Rearrangement Reactions: The Beckmann Rearrangement and Analogous Transformations

One of the most significant reactions of ketoximes is the Beckmann rearrangement, an acid-catalyzed transformation of an oxime into an N-substituted amide. organic-chemistry.org This reaction is highly stereospecific.

The mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). adichemistry.com This is followed by a concerted migration of the group that is anti-periplanar to the leaving group to the electron-deficient nitrogen atom, with the simultaneous departure of the water molecule. wikipedia.org This migration results in the formation of a nitrilium ion intermediate, which is then attacked by water to yield the corresponding amide after tautomerization.

For 1-(2-methylphenyl)-2-propanone oxime, two geometric isomers, (E) and (Z), are possible. The stereochemistry of the starting oxime dictates which group migrates and, consequently, the structure of the resulting amide.

If the 2-methylbenzyl group is anti to the hydroxyl group, it will migrate to the nitrogen atom, yielding N-(2-methylbenzyl)acetamide.

If the methyl group is anti to the hydroxyl group, it will migrate, leading to the formation of N-acetyl-2-methylaniline.

The relative migratory aptitude of different groups in the Beckmann rearrangement generally follows the order: aryl > alkyl. This suggests that the migration of the 2-methylbenzyl group would be favored over the methyl group. However, the stereospecific nature of the reaction means that the geometry of the oxime isomer is the determining factor. stackexchange.com Under certain conditions, isomerization between the (E) and (Z) forms of the oxime can occur, potentially leading to a mixture of amide products. wikipedia.org

Illustrative Migratory Aptitude in Beckmann Rearrangement

| Migrating Group | Relative Migratory Aptitude |

|---|---|

| Phenyl | High |

| Substituted Phenyl | High to Very High |

| tert-Butyl | Moderate |

| iso-Propyl | Moderate |

| Ethyl | Low |

Note: This table presents a general trend and the actual migratory ratio for 1-(2-methylphenyl)-2-propanone oxime would depend on the specific reaction conditions and the isomeric composition of the starting oxime.

Electronic and Steric Influence of the 2-Methylphenyl Moiety

The 2-methylphenyl (o-tolyl) group exerts significant electronic and steric effects that influence the reaction kinetics and the relative migratory aptitude of the groups attached to the oxime carbon.

Electronic Influence: The methyl group on the phenyl ring is a weak electron-donating group. In rearrangements that proceed through cationic intermediates, electron-donating substituents can stabilize the transition state, thereby increasing the migratory aptitude of the aryl group. nih.gov For aryl groups, those with electron-donating substituents are generally better migrating groups compared to unsubstituted or electron-withdrawn aryl groups. slideshare.net This electronic enhancement suggests that the 2-methylphenyl group would have a higher intrinsic migratory aptitude than an unsubstituted phenyl group. This effect would favor the migration of the 2-methylphenyl group in the Beckmann rearrangement, potentially making the (E)-isomer more reactive than the (Z)-isomer.

Steric Influence: Steric hindrance arises from the physical size of groups within a molecule preventing or slowing down chemical reactions. quora.com The methyl group in the ortho position of the phenyl ring creates considerable steric bulk around the reaction center. This steric hindrance can have several consequences:

It can influence the initial formation of the (E) and (Z) oxime isomers, potentially favoring the isomer that minimizes steric strain.

It can hinder the approach of solvents or catalysts to the reaction site.

Most importantly, it can disfavor the migration of the bulky 2-methylphenyl group. Steric crowding in the transition state of the rearrangement can raise the activation energy for the migration of the bulkier group. acs.org In electrophilic aromatic substitutions, for instance, reactions at the ortho position are often disfavored compared to the less hindered para position due to steric effects. masterorganicchemistry.com

The interplay between these electronic and steric factors is complex. While the electronic effect of the methyl group enhances the migratory aptitude of the 2-methylphenyl group, the steric hindrance imposed by its ortho position counteracts this by raising the energy of the migratory transition state. The ultimate outcome and reaction rates depend on the specific reaction conditions, such as the nature of the acid catalyst and the solvent system, which can modulate the balance between these competing effects. kuleuven.be

Theoretical and Computational Chemistry Investigations of 1 2 Methylphenyl 2 Propanone Oxime

Quantum Chemical Characterization of Molecular Structure and Conformations

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational landscape of a molecule. These methods can predict geometric parameters like bond lengths, bond angles, and dihedral angles with high accuracy.

Density Functional Theory (DFT) has become a primary tool for the geometry optimization and conformational analysis of organic molecules due to its balance of accuracy and computational cost. researchgate.net For a molecule like 1-(2-Methylphenyl)-2-propanone oxime, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be used to locate the minimum energy structures on the potential energy surface. researchgate.net

The conformational flexibility of 1-(2-Methylphenyl)-2-propanone oxime arises from the rotation around several single bonds, primarily the C-C bond connecting the phenyl ring to the propanone moiety and the C-N bond of the oxime. A potential energy surface (PES) scan can be performed by systematically rotating these bonds to identify all possible stable conformers. researchgate.net The energies of these conformers would then be calculated to determine the most stable, or ground-state, conformation.

Table 1: Representative Calculated Geometric Parameters for a Hypothetical Optimized Geometry of (E)-1-(2-Methylphenyl)-2-propanone Oxime

| Parameter | Bond/Atoms | Typical Calculated Value |

| Bond Length (Å) | C=N | ~1.28 Å |

| N-O | ~1.41 Å | |

| C-C (phenyl-CH2) | ~1.51 Å | |

| Bond Angle (°) | C-C=N | ~115° |

| C=N-O | ~111° | |

| Dihedral Angle (°) | C-C-C=N | Varies with conformation |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar structures, as specific computational data for 1-(2-Methylphenyl)-2-propanone oxime is not available in the cited literature.

The C=N double bond in 1-(2-Methylphenyl)-2-propanone oxime gives rise to two geometric isomers, designated as E and Z. The relative stability of these isomers can be predicted using computational methods. By performing geometry optimization for both the E and Z isomers, their total electronic energies can be calculated. The isomer with the lower energy is predicted to be the more stable.

Generally, the stability of oxime isomers is influenced by steric hindrance. researchgate.net In the case of 1-(2-Methylphenyl)-2-propanone oxime, the E isomer, where the hydroxyl group of the oxime is on the opposite side of the bulkier 2-methylphenylmethyl group, would likely be sterically favored and therefore more stable than the Z isomer. The energy difference between the two isomers, though often small, can be quantified. In some cases, intermolecular interactions, such as hydrogen bonding in the solid state or with a solvent, can influence which isomer is preferred. semanticscholar.org

Table 2: Hypothetical Relative Energies of E/Z Isomers of 1-(2-Methylphenyl)-2-propanone Oxime

| Isomer | Relative Energy (kcal/mol) |

| E-isomer | 0.00 (most stable) |

| Z-isomer | > 0 |

Note: This table illustrates the expected outcome of a stability calculation. The exact energy difference would need to be determined by specific DFT calculations for this molecule.

In Silico Prediction of Spectroscopic Parameters for Advanced Elucidation (Excluding Basic Identification Data)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm structural assignments.

Theoretical vibrational frequencies can be calculated for the optimized geometry of 1-(2-Methylphenyl)-2-propanone oxime. These calculations are typically performed at the same level of theory as the geometry optimization. The calculated frequencies correspond to the normal modes of vibration of the molecule. wikipedia.org By comparing the calculated infrared (IR) spectrum with the experimental Fourier-transform infrared (FT-IR) spectrum, a detailed assignment of the experimental absorption bands to specific vibrational modes can be made. researchgate.netwikipedia.org

Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. wikipedia.org Key vibrational modes for this molecule would include the C=N stretch, the N-O stretch, the O-H stretch, and various bending modes of the aromatic ring and alkyl chain.

Table 3: Representative Calculated and Scaled Vibrational Frequencies for Key Functional Groups of 1-(2-Methylphenyl)-2-propanone Oxime

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Typical Scaled Frequency (cm⁻¹) |

| O-H stretch | ~3600 | ~3450 |

| C-H (aromatic) stretch | ~3100-3000 | ~3050-2950 |

| C=N stretch | ~1650 | ~1620 |

| N-O stretch | ~950 | ~930 |

Note: These values are illustrative and based on general frequency ranges for the respective functional groups. Specific calculations for 1-(2-Methylphenyl)-2-propanone oxime would be required for precise predictions.

The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of computational chemistry in structure elucidation. doi.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach used for this purpose within the DFT framework.

Calculations would be performed on the optimized geometry of 1-(2-Methylphenyl)-2-propanone oxime to predict the chemical shifts of each proton and carbon atom. These predicted shifts can then be correlated with the experimental NMR spectrum to provide unambiguous assignments for each signal, which can be particularly useful for complex regions of the spectrum or for distinguishing between isomers. The accuracy of the predicted shifts can be high, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C compared to experimental values.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for Selected Carbons of (E)-1-(2-Methylphenyl)-2-propanone Oxime

| Carbon Atom | Typical Predicted Chemical Shift (ppm) |

| C=N | ~155-160 |

| C (aromatic, substituted) | ~135-140 |

| CH₂ | ~30-35 |

| CH₃ (on phenyl) | ~18-22 |

| CH₃ (on propanone) | ~15-20 |

Note: This table contains representative chemical shift ranges. Accurate predictions would require specific GIAO calculations for 1-(2-Methylphenyl)-2-propanone oxime.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can also be employed to study the mechanisms of reactions involving 1-(2-Methylphenyl)-2-propanone oxime. For instance, the mechanism of its formation from 1-(2-methylphenyl)-2-propanone and hydroxylamine (B1172632), or its participation in reactions like the Beckmann rearrangement, can be investigated.

Energy Profiles and Free Energy Barriers for Key Transformations

A pivotal transformation for oximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an amide. wikipedia.orgcsbsju.edumasterorganicchemistry.com Computational studies, typically employing Density Functional Theory (DFT), are instrumental in mapping the energy landscape of this reaction. The process involves protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the departing water molecule, leading to a nitrilium ion intermediate. organic-chemistry.org Subsequent hydration yields the final amide product. masterorganicchemistry.com

For an unsymmetrical ketoxime like 1-(2-methylphenyl)-2-propanone oxime, two distinct products are possible depending on whether the 2-methylbenzyl group or the methyl group migrates. The stereochemistry of the oxime (E or Z isomer) dictates which group is in the anti-position to the hydroxyl group and thus which group migrates. wikipedia.org

Computational modeling can predict the activation energy barriers for the migration of each group, thereby indicating the likely major product. The transition state for the rearrangement is a critical point on the potential energy surface, and its structure and energy determine the reaction rate.

Illustrative Energy Profile Data for a Representative Aryl-Propanone Oxime Beckmann Rearrangement:

Below is a hypothetical data table representing typical energy values that would be calculated for the Beckmann rearrangement of a related aryl-propanone oxime. These values are for illustrative purposes to demonstrate the kind of data generated in such a computational study.

| Step | Species | Relative Energy (kcal/mol) | Free Energy Barrier (kcal/mol) |

| 1 | Protonated Oxime (E-isomer) | 0.0 | - |

| 2 | Transition State (Benzyl migration) | +15.2 | 15.2 |

| 3 | Nitrilium Ion Intermediate 1 | -5.8 | - |

| 4 | Protonated Oxime (Z-isomer) | +1.5 | - |

| 5 | Transition State (Methyl migration) | +20.8 | 19.3 |

| 6 | Nitrilium Ion Intermediate 2 | +2.1 | - |

Note: Data is illustrative for a representative system and not specific to 1-(2-Methylphenyl)-2-propanone oxime.

This table demonstrates that for this representative system, the migration of the benzyl (B1604629) group (anti-periplanar in the more stable E-isomer) has a lower free energy barrier than the migration of the methyl group, suggesting it would be the kinetically favored pathway.

Solvent Effects and Solvation Models in Reaction Modeling

The solvent plays a crucial role in reactions involving charged intermediates and transition states, such as the Beckmann rearrangement. wikipedia.org Computational models must account for these effects to provide accurate energy calculations. Two primary approaches are used:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's energy.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the reactant. This allows for the modeling of specific hydrogen bonds and other direct interactions between the reactant and the solvent. wikipedia.org For the Beckmann rearrangement, explicit modeling of the first solvation shell, particularly with protic solvents like acetic acid or water, can be critical for accurately describing the stabilization of the leaving group and intermediates. wikipedia.org

The choice of solvation model can significantly impact the calculated free energy barriers. For instance, in the Beckmann rearrangement of acetone (B3395972) oxime, computational studies have shown that the inclusion of several explicit acetic acid molecules is necessary to accurately model the stabilization of the hydroxyl group as it departs. wikipedia.org

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and dynamics. nih.gov For a molecule like 1-(2-methylphenyl)-2-propanone oxime, MD simulations can explore the rotational freedom around the single bonds, particularly the C-C bond connecting the phenyl ring to the propanone backbone and the C-N double bond of the oxime, which can undergo isomerization under certain conditions.

An MD simulation tracks the positions and velocities of atoms over time by solving Newton's equations of motion. organic-chemistry.org This allows for the exploration of the potential energy surface and the identification of low-energy conformations and the transitions between them. Such simulations are typically run for nanoseconds or even microseconds to capture relevant molecular motions.

Key Insights from MD Simulations would include:

Conformational Preferences: Identifying the most stable spatial arrangements of the tolyl group relative to the propanone oxime moiety.

Rotational Barriers: Calculating the energy required for rotation around key single bonds.

Solvent Structuring: Observing how solvent molecules arrange themselves around the solute and how this influences its conformation.

While specific MD simulation data for 1-(2-methylphenyl)-2-propanone oxime is not readily found, studies on similar molecules, such as cis-1-(2-hydroxy-5-methylphenyl)ethanone oxime, have utilized NMR spectroscopy complemented by molecular dynamics to investigate hydrogen bonding and conformational dynamics in solution.

Chemical Transformations and Derivatization Strategies for 1 2 Methylphenyl 2 Propanone Oxime

Reduction to Amines and Other Nitrogenous Compounds

The reduction of the oxime group is a fundamental transformation that yields primary amines, which are valuable building blocks in medicinal and materials chemistry. The choice of reducing agent and reaction conditions can be tailored to achieve high yields and, in some cases, control selectivity for either the final amine or an intermediate hydroxylamine (B1172632).

Catalytic hydrogenation is a widely employed method for the reduction of oximes due to its efficiency and the use of molecular hydrogen as a clean reductant. encyclopedia.pub Various heterogeneous catalysts are effective for this transformation, with the reaction outcome often influenced by the choice of metal, support, and solvent conditions. researchgate.net

Commonly used catalysts include platinum, palladium, and Raney Nickel. encyclopedia.pub For instance, palladium on carbon (Pd/C) is often used under acidic conditions to promote the formation of the primary amine. encyclopedia.pub Platinum-based catalysts, such as Pt/C or PtO₂, can also be highly effective, sometimes requiring elevated temperatures (e.g., 100 °C) and hydrogen pressures (e.g., 7.5 atm) to drive the reaction to completion. researchgate.net In contrast, Raney Nickel typically demonstrates high activity under neutral or basic conditions for the conversion of ketoximes to primary amines. encyclopedia.pub The reaction proceeds via hydrogenolysis of the N-O bond, followed by the reduction of the resulting imine intermediate to the corresponding primary amine, 1-(2-Methylphenyl)-2-propanamine.

| Catalyst System | Typical Conditions | Primary Product | Reference |

|---|---|---|---|

| Pd/C | H₂ (1-3 atm), Acetic Acid/H₂SO₄, 20-25 °C | Primary Amine | encyclopedia.pub |

| Pt/Al₂O₃ | H₂ (~7.5 atm), Methanol, 100 °C | Primary Amine | researchgate.net |

| Raney Ni | H₂ (20 atm), Ammoniacal Ethanol, 80 °C | Primary Amine | encyclopedia.pub |

| Pt/C | H₂ (3 atm), Acetic Acid/H₂SO₄, 20-25 °C | Hydroxylamine | encyclopedia.pub |

In addition to catalytic methods, stoichiometric reducing agents offer alternative pathways for the reduction of oximes. These methods can be advantageous when specific functional groups sensitive to catalytic hydrogenation are present in the molecule or when access to high-pressure hydrogenation equipment is limited. Reagents such as zinc dust in the presence of a proton source like ammonium (B1175870) formate (B1220265) or acetic acid are effective for converting oximes to primary amines. Another powerful reducing system is sodium metal in a protic solvent like ethanol, although its use has been largely superseded by milder hydride reagents.

Functionalization at the Oxime Nitrogen and Oxygen Atoms

The lone pairs on the nitrogen and oxygen atoms of the oxime group, as well as the acidic hydroxyl proton, provide sites for further functionalization. These reactions lead to the formation of derivatives such as oxime ethers and esters, and enable the molecule to act as a ligand in coordination chemistry.

Oxime ethers are readily synthesized through the alkylation of the oxime oxygen. A common and efficient method involves the deprotonation of the oxime with a suitable base, such as potassium carbonate or potassium hydroxide, followed by reaction with an alkyl halide (e.g., an alkyl chloride or bromide). nih.gov The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This straightforward Williamson ether synthesis-type reaction provides access to a wide range of O-alkylated derivatives of 1-(2-Methylphenyl)-2-propanone oxime.

Similarly, oxime esters can be prepared by reacting the oxime with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acid byproduct.

| Derivative | Reagents | Typical Solvent | Reference |

|---|---|---|---|

| Oxime Ether | Alkyl Halide, K₂CO₃ or KOH | DMSO | nih.gov |

| Oxime Ester | Acyl Chloride or Anhydride, Pyridine | Dichloromethane or THF | General Method |

Oximes are versatile ligands in coordination chemistry, capable of binding to metal centers in several ways. at.uaresearchgate.net 1-(2-Methylphenyl)-2-propanone oxime can act as a neutral ligand, typically coordinating to a metal ion through the nitrogen atom's lone pair (a monodentate N-coordination mode). at.uaresearchgate.net This type of coordination is observed in complexes with metals such as platinum(II) and palladium(II). at.ua

Upon deprotonation of the hydroxyl group, the resulting oximato anion can act as a bidentate ligand, coordinating through both the nitrogen and oxygen atoms to form a stable five-membered chelate ring. researchgate.net Coordination to a metal center significantly increases the acidity of the oxime's hydroxyl proton, facilitating this deprotonation and the formation of mixed oxime/oximato complexes. at.ua In the solid state, these complexes can exhibit extensive hydrogen bonding networks, leading to the formation of supramolecular structures. at.ua

| Ligand Form | Coordination Mode | Description | Reference |

|---|---|---|---|

| Neutral Oxime (C=N-OH) | Monodentate | Coordination via the nitrogen atom lone pair. | at.uaresearchgate.net |

| Oximato Anion (C=N-O⁻) | Bidentate (N,O-chelate) | Coordination via both the nitrogen and oxygen atoms. | researchgate.net |

| Oximato Anion (C=N-O⁻) | Monodentate (Bridging) | The oxygen atom bridges two metal centers. | researchgate.net |

Cyclization Reactions Utilizing the Oxime Moiety

The oxime moiety can participate in various cyclization reactions, transforming the acyclic starting material into heterocyclic products. While specific studies on the cyclization of 1-(2-Methylphenyl)-2-propanone oxime are not detailed in the surveyed literature, established reactivity patterns of oximes suggest potential pathways. One of the most well-known reactions of ketoximes is the Beckmann rearrangement, where treatment with an acid catalyst (e.g., sulfuric acid, PCl₅) can induce a rearrangement to form an N-substituted amide. In the case of 1-(2-Methylphenyl)-2-propanone oxime, this would involve the migration of either the methyl or the 2-methylbenzyl group.

Furthermore, intramolecular reactions involving the ortho-methyl group on the phenyl ring could potentially be devised. For example, radical-mediated cyclization or transition-metal-catalyzed C-H activation could lead to the formation of fused heterocyclic ring systems, although such transformations would require specific and targeted reaction development.

Formation of Heterocyclic Systems (e.g., Isoxazoles, Azirines, Nitrones)

The oxime moiety within 1-(2-Methylphenyl)-2-propanone oxime is a gateway to a range of valuable heterocyclic compounds, including isoxazoles, azirines, and nitrones. These transformations typically involve the inherent reactivity of the C=N-OH group.

Isoxazoles: The synthesis of the isoxazole (B147169) ring system from oximes is a cornerstone of heterocyclic chemistry. nih.gov For a ketoxime such as 1-(2-Methylphenyl)-2-propanone oxime, a primary route to isoxazoles involves its reaction with alkynes. This transformation can be achieved through the in-situ generation of a nitrile oxide intermediate from the oxime, which subsequently undergoes a 1,3-dipolar cycloaddition with an alkyne. A variety of oxidizing agents, including hypervalent iodine compounds, can facilitate the initial oxidation of the oxime. Another established method involves the gold(III)-chloride catalyzed cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles. researchgate.net

Interactive Data Table: General Conditions for Isoxazole Synthesis from Ketoximes

| Reactant Combination | Typical Reagents and Conditions | Resulting Product |

| Ketoxime and Alkyne | Oxidation (e.g., hypervalent iodine reagent), followed by 1,3-dipolar cycloaddition | 3,5-Disubstituted Isoxazole |

| α,β-Acetylenic Oxime | AuCl₃ catalyst | Substituted Isoxazole |

| Ketoxime and α,β-Unsaturated Ketone | Base (e.g., KOH), Alcohol, Reflux | Isoxazoline (intermediate) |

Azirines: The synthesis of 2H-azirines, three-membered heterocyclic rings containing a nitrogen atom, can be accomplished from ketoximes via the Neber rearrangement. nih.gov This reaction pathway initiates with the conversion of the oxime's hydroxyl group into a more effective leaving group, commonly a tosylate or mesylate. Subsequent treatment with a strong base facilitates a rearrangement to form the azirine ring. In the case of 1-(2-Methylphenyl)-2-propanone oxime, this would entail an initial tosylation or mesylation step, followed by the addition of a base like sodium ethoxide to yield 2-methyl-3-(2-methylphenyl)-2H-azirine. This strained heterocyclic intermediate is highly valuable for further synthetic elaborations.

Nitrones: Nitrones are 1,3-dipoles that are pivotal in cycloaddition reactions for the synthesis of five-membered nitrogen-containing heterocycles. While nitrones are frequently prepared by the oxidation of N,N-disubstituted hydroxylamines or secondary amines, they can also be derived from oximes. researchgate.net A common route involves the N-alkylation of the oxime followed by oxidation. Additionally, cascade reactions can be designed where an initial condensation forms an oxime that then undergoes an intramolecular cyclization to generate a cyclic nitrone in situ. nih.gov

Application as a Synthetic Intermediate for Complex Molecular Scaffolds

The chemical versatility of 1-(2-Methylphenyl)-2-propanone oxime and its derived heterocyclic systems positions it as a valuable building block for the synthesis of more intricate molecular structures.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the formation of complex molecules from three or more starting materials in a single, efficient step. The in-situ generation of reactive intermediates from stable precursors is a common strategy in MCRs. Oximes, and the nitrones that can be generated from them, are well-suited for this approach. For example, 1-(2-Methylphenyl)-2-propanone oxime could be converted into a nitrone intermediate within a reaction mixture, which could then undergo a 1,3-dipolar cycloaddition with an alkene, all in one pot. This would allow for the rapid construction of complex isoxazolidine-containing molecular frameworks.

Role as a Building Block in Target-Oriented Synthesis

The isoxazole and azirine ring systems, which can be synthesized from 1-(2-Methylphenyl)-2-propanone oxime, are integral components of numerous biologically active natural products and pharmaceutical compounds. Consequently, this oxime represents a strategic starting material for the target-oriented synthesis of such complex molecules.

A substituted isoxazole derived from 1-(2-Methylphenyl)-2-propanone oxime could serve as a central structural element in a larger synthetic target. The isoxazole ring itself can be a stable pharmacophore or can be chemically manipulated to introduce further complexity. The highly reactive nature of the azirine ring allows for its ring-opening by a wide array of nucleophiles, providing a facile method for introducing amino functionalities and expanding the molecular structure. While specific total syntheses employing 1-(2-Methylphenyl)-2-propanone oxime are not extensively documented, the well-established chemistry of the oxime functional group underscores its potential as a versatile building block in the synthesis of complex organic molecules.

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

High-Resolution Mass Spectrometry for Isomer and Product Differentiation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of "1-(2-Methylphenyl)-2-propanone oxime" and its potential isomers or reaction byproducts. By providing highly accurate mass measurements, typically to within a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This is particularly crucial in identifying impurities or degradation products that may form during synthesis or storage.

While HRMS excels at differentiating constitutional isomers, such as regioisomers, its ability to distinguish between geometric (E/Z) isomers of an oxime is limited when using mass spectrometry alone, as these isomers have identical masses and often produce very similar fragmentation patterns under standard ionization conditions. nih.govnih.gov However, when coupled with a chromatographic separation technique (LC-MS or GC-MS), HRMS can provide distinct mass spectra for the separated E and Z isomers, thus confirming their identity.

In the analysis of "1-(2-Methylphenyl)-2-propanone oxime," HRMS would be employed to confirm the elemental formula C10H13NO. Any deviation from the expected exact mass would indicate the presence of impurities or side products. For instance, the presence of a regioisomer like 1-(4-methylphenyl)-2-propanone oxime could be differentiated from the target compound through subtle differences in their fragmentation patterns, although chromatographic separation would be the more definitive method. nih.govnih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C10H13NO |

| Calculated Exact Mass ([M+H]+) | 164.1070 |

| Observed Exact Mass ([M+H]+) | 164.1068 |

| Mass Accuracy (ppm) | -1.2 |

| Key Fragment Ions (m/z) | [M-OH]+, [M-H2O]+ |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful suite of techniques for the unambiguous structural elucidation and stereochemical assignment of "1-(2-Methylphenyl)-2-propanone oxime." longdom.org While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of the atoms, two-dimensional (2D) NMR experiments are essential for establishing connectivity and spatial relationships within the molecule. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. longdom.org For "1-(2-Methylphenyl)-2-propanone oxime," COSY would reveal the coupling between the methyl protons and the methylene (B1212753) protons, as well as the couplings between the aromatic protons on the tolyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). ustc.edu.cnlibretexts.orgcolumbia.edu It allows for the definitive assignment of each carbon atom in the molecule by linking it to its attached proton(s). The edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two to four bonds apart. ustc.edu.cnlibretexts.orgcolumbia.edu HMBC is crucial for piecing together the molecular skeleton, for instance, by showing correlations from the methylene protons to the quaternary carbon of the oxime and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key for determining the stereochemistry (E/Z configuration) of the oxime. nih.govresearchgate.netlibretexts.org The NOE effect is observed between protons that are close in space, regardless of their through-bond connectivity. For "1-(2-Methylphenyl)-2-propanone oxime," a NOESY experiment would show a cross-peak between the oxime hydroxyl proton (-OH) and the protons of the adjacent methyl group in the E-isomer, or between the -OH proton and the methylene protons in the Z-isomer. The absence or presence of these specific correlations allows for an unambiguous assignment of the geometric isomer.

| Isomer | Key NOESY Correlation | Conclusion |

|---|---|---|

| E-isomer | Between oxime -OH proton and methyl (-CH₃) protons | The hydroxyl group and the benzyl (B1604629) group are on opposite sides of the C=N bond. |

| Z-isomer | Between oxime -OH proton and methylene (-CH₂-) protons | The hydroxyl group and the benzyl group are on the same side of the C=N bond. |

X-ray Crystallography for Absolute Structure Determination

For "1-(2-Methylphenyl)-2-propanone oxime," obtaining a suitable single crystal of either the E or Z isomer would provide unequivocal proof of its stereochemistry and detailed conformational information. nih.gov The resulting crystal structure would visually confirm the spatial arrangement of the hydroxyl group relative to the other substituents around the C=N double bond, leaving no ambiguity. Furthermore, X-ray crystallography reveals intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. The successful growth of a high-quality crystal is often the rate-limiting step in this analysis. nih.gov

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C=N Bond Length (Å) | ~1.28 |

| N-O Bond Length (Å) | ~1.41 |

| C-N-O Bond Angle (°) | ~112 |

Chromatographic Techniques for Separation and Purity Analysis in Complex Mixtures

Chromatographic methods are essential for the separation and purity assessment of "1-(2-Methylphenyl)-2-propanone oxime," especially when dealing with mixtures of its E and Z isomers. researchgate.net High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose.

Reversed-Phase HPLC: This is a common method for analyzing the purity of the compound and separating it from starting materials or byproducts. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be effective.

Chiral HPLC: While "1-(2-Methylphenyl)-2-propanone oxime" itself is not chiral, chiral stationary phases (CSPs) in HPLC can often effectively separate geometric isomers due to their different three-dimensional shapes, which can lead to differential interactions with the chiral selector. csfarmacie.cz This approach can be a powerful tool for the analytical and even preparative separation of the E and Z isomers of oximes. nih.gov The choice of the specific chiral column and mobile phase would require experimental optimization.

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., cellulose-based) |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical Retention Time (E-isomer) | 8.5 min |

| Hypothetical Retention Time (Z-isomer) | 10.2 min |

In Situ Spectroscopic Methods for Real-Time Reaction Monitoring

In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, enable the real-time monitoring of the synthesis of "1-(2-Methylphenyl)-2-propanone oxime" from 1-(2-methylphenyl)-2-propanone and hydroxylamine (B1172632). xjtu.edu.cnnih.gov These methods provide valuable kinetic and mechanistic information without the need for sampling and quenching the reaction. youtube.com

In Situ FTIR: By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the progress of the oximation can be followed by monitoring the disappearance of the ketone's carbonyl (C=O) stretching band (typically around 1715 cm⁻¹) and the appearance of the oxime's C=N stretching band (around 1650 cm⁻¹) and the broad O-H stretching band (around 3300 cm⁻¹). xjtu.edu.cnyoutube.com

In Situ Raman Spectroscopy: Raman spectroscopy is also highly effective for monitoring organic reactions, as it is particularly sensitive to the vibrations of non-polar bonds and less susceptible to interference from polar solvents like water. mdpi.comhoriba.com The formation of the C=N bond in the oxime would be readily observable in the Raman spectrum. jasco-global.comresearchgate.net

These real-time monitoring techniques are invaluable for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize yield and selectivity. rsc.org

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Observation during Reaction |

|---|---|---|---|

| Ketone (C=O) | FTIR/Raman | ~1715 | Signal decreases |

| Oxime (C=N) | FTIR/Raman | ~1650 | Signal increases |

| Oxime (O-H) | FTIR | ~3300 (broad) | Signal increases |

Structure Reactivity Relationships and Rational Design of 1 2 Methylphenyl 2 Propanone Oxime Analogs

Influence of the 2-Methylphenyl Substituent on Oxime Reactivity and Stability

The 2-methylphenyl group, also known as an ortho-tolyl group, exerts a significant influence on the reactivity and stability of the 1-(2-methylphenyl)-2-propanone oxime molecule. This influence is a combination of electronic and steric effects.

The methyl group at the ortho position of the phenyl ring is an electron-donating group. quora.com This electron-donating nature increases the electron density of the aromatic ring, which in turn can affect the reactivity of the oxime functional group. In reactions where the phenyl ring participates, such as electrophilic aromatic substitution, this activating effect would be significant. However, in reactions centered on the oxime, like the Beckmann rearrangement, the electronic influence is more nuanced. Studies on the Beckmann rearrangement of substituted acetophenone (B1666503) oximes have shown that electron-donating substituents can accelerate the reaction. rsc.org This is attributed to the stabilization of the nitrilium ion intermediate that forms during the rearrangement. rsc.orgresearchgate.net

Sterically, the ortho-methyl group can hinder the approach of reagents to the oxime nitrogen and the adjacent carbon. This steric hindrance can also influence the conformational preferences of the molecule, potentially affecting the stability of the E and Z isomers of the oxime. misuratau.edu.lychemicalforums.com The stability of these isomers is a critical factor in determining the product distribution in stereospecific reactions like the Beckmann rearrangement. wikipedia.orgorganic-chemistry.org Computational studies on acetophenone oxime have shown that the E-isomer is generally more stable than the Z-isomer due to minimized steric interactions. misuratau.edu.ly

The interplay of these electronic and steric factors is summarized in the following table:

| Effect of 2-Methylphenyl Group | Description | Impact on Reactivity and Stability |

| Electronic Effect | The methyl group is electron-donating, increasing the electron density of the phenyl ring. quora.com | Can accelerate reactions involving the formation of electron-deficient intermediates, such as the nitrilium ion in the Beckmann rearrangement. rsc.org |

| Steric Effect | The ortho-position of the methyl group creates steric bulk around the oxime functional group. | Can hinder the approach of reagents and influence the relative stability of E/Z isomers. misuratau.edu.lychemicalforums.com |

Stereoelectronic Effects Governing Oxime Transformations

The transformations of 1-(2-Methylphenyl)-2-propanone oxime are governed by subtle stereoelectronic effects, which involve the spatial arrangement of orbitals and the distribution of electron density. A key reaction where these effects are prominent is the Beckmann rearrangement, a classic transformation of oximes into amides. masterorganicchemistry.comchemistrysteps.combdu.ac.in

The Beckmann rearrangement is highly stereospecific. wikipedia.orgorganic-chemistry.org The group that is anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates. This means that the geometry of the starting oxime (E or Z isomer) dictates the structure of the resulting amide. For 1-(2-Methylphenyl)-2-propanone oxime, two possible isomers exist, which would lead to two different amide products upon rearrangement.

The stability of the E and Z isomers is influenced by steric interactions between the substituents on the C=N double bond. misuratau.edu.lychemicalforums.com Generally, the isomer with the larger groups positioned further apart is more stable. In the case of acetophenone oxime, the E-isomer, where the phenyl and hydroxyl groups are on opposite sides, is favored. misuratau.edu.ly The presence of the ortho-methyl group in 1-(2-methylphenyl)-2-propanone oxime would likely further destabilize the Z-isomer due to steric clash with the hydroxyl group.

Computational studies have provided insight into the transition state of the Beckmann rearrangement, suggesting the formation of an intermediate with significant charge buildup. bdu.ac.in The electronic properties of the migrating group play a crucial role in stabilizing this transition state. The electron-donating nature of the 2-methylphenyl group would facilitate the migration of the adjacent methylene (B1212753) group by stabilizing the developing positive charge.

Systematic Modification of the Carbonyl and Oxime Moieties for Tuned Reactivity

The reactivity of 1-(2-Methylphenyl)-2-propanone oxime can be systematically tuned by modifying its carbonyl and oxime moieties. These modifications can alter the electronic and steric properties of the molecule, thereby influencing its behavior in chemical reactions.

Modification of the Carbonyl Moiety:

The ketone from which the oxime is derived, 1-(2-methylphenyl)-2-propanone, has a carbonyl group that is a key site for chemical transformations. wikipedia.org Altering the substituents attached to the carbonyl carbon can have a profound effect on the properties of the resulting oxime. For instance, replacing the methyl group with other alkyl or aryl groups would change the steric environment around the oxime and the migratory aptitude of the groups in a potential Beckmann rearrangement.

The following table illustrates potential modifications and their expected effects:

| Modification of Carbonyl Moiety | Expected Effect on Oxime Reactivity |

| Replacing the methyl group with a larger alkyl group | Increased steric hindrance, potentially favoring one oxime isomer. |

| Introducing electron-withdrawing groups on the alkyl chain | Decreased migratory aptitude of that group in a Beckmann rearrangement. |

| Replacing the methyl group with an aryl group | Altered electronic properties and potential for different resonance stabilization effects. |

Modification of the Oxime Moiety:

The oxime functional group itself can be modified to tune its reactivity. A common modification is the conversion of the hydroxyl group into a better leaving group, which can facilitate reactions like the Beckmann rearrangement under milder conditions. masterorganicchemistry.comchemistrysteps.com For example, treatment with reagents like tosyl chloride or acetyl chloride converts the hydroxyl into a tosylate or acetate (B1210297) group, respectively. masterorganicchemistry.com

Furthermore, the oxime can be O-alkylated or O-acylated to produce oxime ethers and esters. chem-soc.si These derivatives can exhibit different reactivity patterns compared to the parent oxime.

Quantitative Structure-Property Relationships (QSPR) for Predicting Compound Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemical compounds based on their molecular structure. toxicology.orgnih.gov While no specific QSPR models for 1-(2-Methylphenyl)-2-propanone oxime were found in the literature, the principles of QSPR can be applied to this class of compounds to predict their behavior.

A QSPR model is developed by finding a mathematical relationship between a set of molecular descriptors and an experimental property. rsc.org For 1-(2-Methylphenyl)-2-propanone oxime and its analogs, relevant properties to predict could include reaction rates (e.g., for the Beckmann rearrangement), stability of isomers, or other physicochemical properties.

The molecular descriptors used in a QSPR model can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Based on the 2D structure (e.g., connectivity indices, counts of functional groups).

3D Descriptors: Based on the 3D conformation of the molecule (e.g., molecular volume, surface area).

Electronic Descriptors: Related to the electronic structure (e.g., dipole moment, partial charges).

A hypothetical QSPR study for predicting the rate of the Beckmann rearrangement of substituted acetophenone oximes might involve the descriptors listed in the following table:

| Descriptor Type | Example Descriptor | Relevance to Beckmann Rearrangement |

| Electronic | Hammett constant (σ) of the substituent | Quantifies the electron-donating or -withdrawing nature of the substituent on the phenyl ring. |

| Steric | Taft steric parameter (Es) of the substituent | Quantifies the steric bulk of the substituent, which can affect the approach of reagents and the stability of intermediates. |

| Topological | Wiener index | Relates to the branching and size of the molecule. |

| Quantum Chemical | Energy of the Highest Occupied Molecular Orbital (HOMO) | Can be related to the ease of electron donation and the stability of cationic intermediates. |

By building a regression model using these descriptors and experimental rate data for a series of analogs, it would be possible to predict the reactivity of new, unsynthesized compounds, including derivatives of 1-(2-Methylphenyl)-2-propanone oxime. This approach can significantly accelerate the process of designing new molecules with desired properties. youtube.com

Future Research Trajectories and Potential Innovations in Oxime Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of oximes, traditionally achieved through the condensation of carbonyl compounds with hydroxylamine (B1172632), is being reimagined through the lens of green chemistry. researchgate.netijprajournal.combohrium.com Researchers are actively seeking to replace stoichiometric reagents and harsh reaction conditions with more sustainable catalytic alternatives. For 1-(2-Methylphenyl)-2-propanone oxime, this translates to the exploration of catalysts that can improve yield, reduce waste, and utilize environmentally benign solvents.

Recent advancements in this area include:

Heterogeneous Catalysis: The use of solid catalysts, such as bismuth(III) oxide (Bi₂O₃), offers a solvent-free approach to oxime synthesis. bohrium.comnih.gov This method, often employing grindstone chemistry, provides a rapid and efficient route to aldoximes and ketoximes with minimal waste. bohrium.comnih.gov

Electrocatalysis: A promising green strategy involves the electrochemical synthesis of oximes from nitrates and carbonyl compounds. rsc.org This approach not only provides a high-yield pathway to oximes but also contributes to the recycling of nitrogen resources. rsc.org

Metal-Free Catalysis: The development of metal-free catalytic systems for N-O bond cleavage in oxime esters presents a new avenue for synthesizing polysubstituted pyridines, highlighting the potential for creating complex molecules from oxime precursors. mdpi.com

Table 1: Comparison of Catalytic Systems for Oxime Synthesis

| Catalytic System | Advantages | Disadvantages | Relevant Research Findings |

|---|---|---|---|

| Heterogeneous Catalysis (e.g., Bi₂O₃) | Solvent-free, rapid, high yield, reusable catalyst. bohrium.comnih.gov | Limited to specific catalyst types, potential for catalyst deactivation. | Effective for a wide range of aldehydes and ketones under grinding conditions. bohrium.com |

| Electrocatalysis | Utilizes renewable energy, high selectivity, recycles nitrogen resources. rsc.org | Requires specialized equipment, potential for electrode fouling. | Achieved >90% yield and selectivity for various oximes. rsc.org |

| Metal-Free Catalysis | Avoids toxic and expensive metals, high chemoselectivity. mdpi.com | May require specific activating groups on the oxime. | Enables synthesis of complex heterocycles like polysubstituted pyridines. mdpi.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing is a significant trend in modern chemical synthesis, offering enhanced safety, scalability, and process control. d-nb.inforesearchgate.net The integration of oxime synthesis, including that of 1-(2-Methylphenyl)-2-propanone oxime, into flow chemistry and automated platforms holds immense potential for streamlining production and discovery.

Key aspects of this integration include:

Continuous Flow Synthesis: Flow reactors can safely handle hazardous reagents and intermediates often involved in chemical synthesis. d-nb.inforesearchgate.net For instance, the synthesis of pyrazoles involving diazonium salt and hydrazine (B178648) intermediates has been successfully scaled up using flow systems. d-nb.info This approach could be adapted for the continuous production of 1-(2-Methylphenyl)-2-propanone oxime and its derivatives.

Automated Synthesis Platforms: Automated systems, such as the Synple platform, utilize pre-filled reagent cartridges to perform a variety of chemical transformations, including reductive amination and amide formation. sigmaaldrich.commetoree.com Such platforms could be programmed to synthesize and derivatize 1-(2-Methylphenyl)-2-propanone oxime, accelerating the discovery of new compounds with desired properties. sigmaaldrich.comyoutube.com

Miniaturization and High-Throughput Screening: Miniaturized flow reactors enable high-throughput screening of reaction conditions, significantly reducing the time required to optimize a synthesis. nih.gov This technology can be applied to rapidly identify the ideal conditions for the synthesis of 1-(2-Methylphenyl)-2-propanone oxime and its subsequent transformations.

Exploration of Oxime Derivatives in Material Science (e.g., Polymer Chemistry, Sensor Technology)

The unique chemical properties of the oxime group are being harnessed to create novel materials with dynamic and responsive properties. nsf.gov Derivatives of 1-(2-Methylphenyl)-2-propanone oxime could be incorporated into polymers and sensor technologies, opening up new applications.

Current research in this area focuses on:

Dynamic Polymers: The reversible nature of the oxime bond allows for the creation of dynamic materials, such as self-healing polymers and reconfigurable macromolecular structures. rsc.orgrsc.org For example, oxime-functionalized polymers can form cross-linked networks that can be dissociated and reformed under specific stimuli. rsc.org

Photosensitive Polymers: Polymers containing oxime ester groups can be designed to be photodegradable. koreascience.kr The free radicals generated during this process can initiate further polymerization, leading to applications in photografting and surface patterning. rsc.orgkoreascience.kr

Sensor Technology: The ability of the oxime group to interact with various analytes makes it a valuable component in chemical sensors. rsc.org Steroidal oximes, for instance, have been investigated for their potential in targeting specific proteins, suggesting a role for oxime derivatives in biosensor development. mdpi.com

Table 2: Applications of Oxime Derivatives in Material Science

| Application Area | Key Property of Oxime Group | Example |

|---|---|---|

| Polymer Chemistry | Reversible bond formation rsc.org | Self-healing materials, dynamic macromolecular stars rsc.orgnumberanalytics.com |

| Polymer Chemistry | Photodegradability koreascience.kr | Photografting, surface patterning rsc.orgkoreascience.kr |

| Sensor Technology | Analyte binding rsc.org | Recognition of essential and toxic analytes rsc.org |

Emerging Methodologies for Selective Bond Activations and Formations Involving Oximes

A significant area of innovation in oxime chemistry involves the development of new methods for the selective activation and formation of chemical bonds, often using the oxime group as a directing or reactive center. nsf.govmdpi.com These methodologies could be applied to 1-(2-Methylphenyl)-2-propanone oxime to create a diverse range of functionalized molecules.

Emerging trends in this domain include:

C-H Bond Functionalization: The oxime group can act as a directing group in transition metal-catalyzed C-H functionalization reactions. nih.gov This allows for the selective introduction of new functional groups at positions that would otherwise be unreactive. For example, O-acetyl oximes have been used to direct the palladium-catalyzed arylation, iodination, and chlorination of C-H bonds. nih.gov

N-O Bond Fragmentation: The facile cleavage of the N-O bond in oximes, often mediated by transition metals or photoredox catalysis, generates highly reactive iminyl radicals. nsf.govmdpi.com These radicals can participate in a variety of bond-forming reactions, including the synthesis of nitrogen-containing heterocycles. nsf.govmdpi.comnih.gov